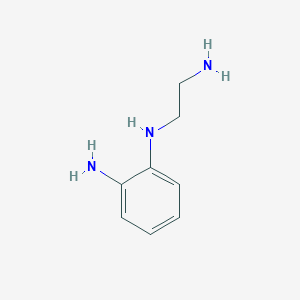

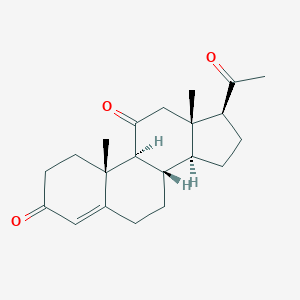

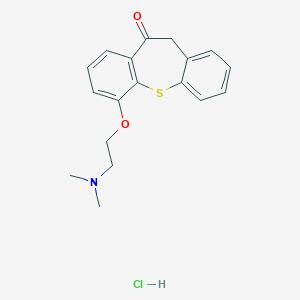

![molecular formula C9H7NO3 B144901 Methyl benzo[d]oxazole-4-carboxylate CAS No. 128156-54-7](/img/structure/B144901.png)

Methyl benzo[d]oxazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl benzo[d]oxazole-4-carboxylate (MBOC) is a carboxylic acid derivative of benzo[d]oxazole, a heterocyclic aromatic compound with a five-membered ring structure. It is a versatile organic building block that is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. MBOC has also been used in scientific research applications such as enzyme inhibition, drug delivery, and gene expression studies.

科学的研究の応用

Corrosion Inhibition

Methyl benzo[d]oxazole derivatives are explored for their efficacy in inhibiting the corrosion of metals. For example, derivatives similar to Methyl benzo[d]oxazole-4-carboxylate have been studied for their role in protecting copper and brass in various corrosive environments. Such compounds are compared to benzotriazole, showcasing their potential as corrosion inhibitors in different aqueous solutions R. Walker, 1976.

Synthetic Chemistry and Pharmacological Applications

This compound and its analogs serve as key intermediates in synthetic chemistry, leading to the development of compounds with significant pharmacological activities. These derivatives have been synthesized through various methods and evaluated for their biological applications, highlighting their importance in medicinal chemistry M. Ibrahim, 2011.

Material Science

In material science, the photophysical properties of benzoxazole derivatives have been investigated for their potential applications. This includes studies on the synthesis and utilization of benzoxazole systems in fluorescent materials, showcasing their relevance in developing new materials with desired optical properties M. Özil, E. Menteşe, 2020.

Therapeutic Agents

The exploration of benzazoles and their derivatives, including this compound, in the development of therapeutic agents is significant. These compounds exhibit a range of biological activities, which are crucial in the search for new treatments for various diseases. The synthetic approaches to these derivatives and their potential as therapeutic agents emphasize the importance of benzazoles in drug discovery M. Rosales-Hernández et al., 2022.

Environmental and Analytical Chemistry

Studies on the environmental occurrence, fate, and transformation of benzodiazepines and similar compounds underscore the potential environmental impact of these chemicals. Research into their persistence in the environment and their removal during water treatment processes sheds light on the challenges and necessary measures to mitigate their effects on ecosystems T. Kosjek et al., 2012.

Safety and Hazards

将来の方向性

Oxazole derivatives, such as “Methyl benzo[d]oxazole-4-carboxylate”, have been increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Given their wide spectrum of biological activities, researchers around the globe are synthesizing various oxazole derivatives and screening them for various biological activities . This suggests that the study and application of oxazole derivatives, including “this compound”, will continue to be a significant area of research in the future .

作用機序

Target of Action

Benzoxazole derivatives, in general, have been known to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . Therefore, it is plausible that Methyl benzo[d]oxazole-4-carboxylate may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds with key amino acid residues within the target protein . This interaction can lead to changes in the target’s conformation or activity, thereby affecting the biological processes in which the target is involved.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzoxazole derivatives, it is likely that this compound may affect multiple pathways, potentially including those involved in cell growth, cell division, and cellular response to stress .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.89 according to iLOGP and 1.62 according to XLOGP3 . These properties suggest that the compound may have good bioavailability and could potentially cross the blood-brain barrier.

Result of Action

Benzoxazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer effects . Therefore, it is plausible that the action of this compound could result in the inhibition of cell growth, induction of cell death, or modulation of cellular response to stress, among other potential effects.

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and humidity.

特性

IUPAC Name |

methyl 1,3-benzoxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHIHNFBMYROIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562226 |

Source

|

| Record name | Methyl 1,3-benzoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128156-54-7 |

Source

|

| Record name | Methyl 1,3-benzoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

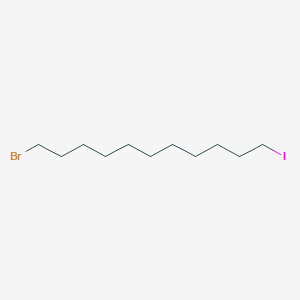

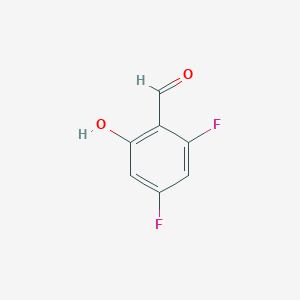

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

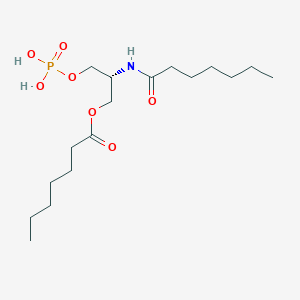

![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)

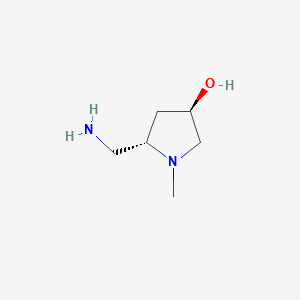

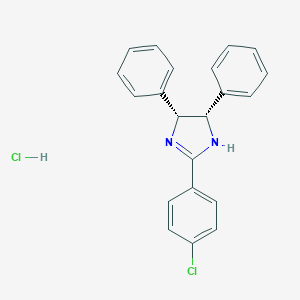

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)